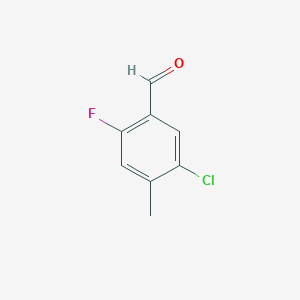

5-Chloro-2-fluoro-4-methylbenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-2-fluoro-4-methylbenzaldehyde is a chemical compound with the CAS Number: 1785064-60-9 . It has a molecular weight of 172.59 . The compound is solid in its physical form .

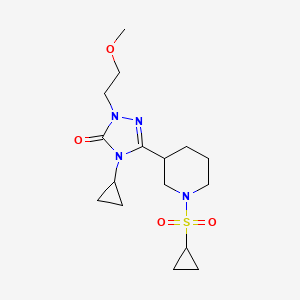

Molecular Structure Analysis

The IUPAC name for this compound is 5-chloro-2-fluoro-4-methylbenzaldehyde . The InChI code for this compound is 1S/C8H6ClFO/c1-5-2-8(10)6(4-11)3-7(5)9/h2-4H,1H3 .Physical And Chemical Properties Analysis

The compound is solid in its physical form . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I searched.Scientific Research Applications

Organic Synthesis

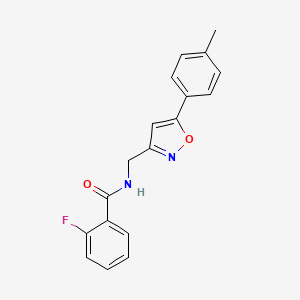

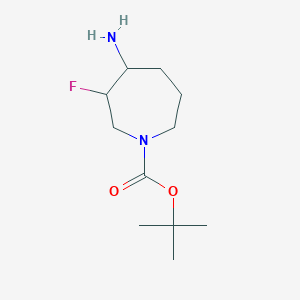

5-Chloro-2-fluoro-4-methylbenzaldehyde is a valuable intermediate in organic synthesis. Its halogenated structure makes it a versatile building block for constructing complex molecules through various reactions such as free radical bromination and nucleophilic substitution . It can be used to synthesize a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers.

Pharmaceutical Research

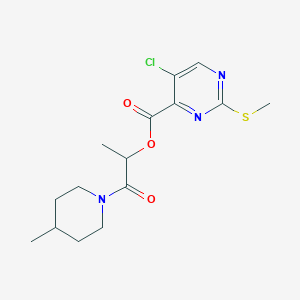

In pharmaceutical research, this compound serves as a precursor for the synthesis of various drugs. It has been utilized in the development of inhibitors for enzymes like aldosterone synthase (CYP11B2), which are crucial in treating conditions like hypertension and cardiovascular diseases .

Agrochemical Production

The chemical’s reactivity, particularly with respect to its halogen atoms, makes it suitable for creating agrochemicals. These compounds can be designed to possess specific properties that make them effective as pesticides or herbicides, contributing to increased agricultural productivity .

Dyestuff and Pigment Industry

In the dyestuff industry, 5-Chloro-2-fluoro-4-methylbenzaldehyde can be used to synthesize various dyes and pigments. Its molecular structure allows for the introduction of different substituents, enabling the creation of dyes with desired color properties for textiles and inks .

Material Science

This compound finds applications in material science, particularly in the synthesis of novel materials with specific optical or electrical properties. Its inclusion in polymers can alter their characteristics, making them suitable for specialized applications .

Chemical Analysis

5-Chloro-2-fluoro-4-methylbenzaldehyde can be used as a standard or reagent in chemical analysis. Its well-defined structure and reactivity make it suitable for use in analytical techniques to quantify or identify other substances .

Environmental Science

Though not directly used in environmental science, derivatives of 5-Chloro-2-fluoro-4-methylbenzaldehyde could potentially be involved in environmental monitoring. They could be used to study degradation processes or as markers for chemical pollutants .

Biochemistry Research

In biochemistry, this compound could be used to study enzyme-catalyzed reactions, particularly those involving electrophilic aromatic substitution. It could help in understanding the interaction between enzymes and halogenated substrates, which is valuable in drug design and discovery .

Safety and Hazards

The safety data sheet for a similar compound, Benzaldehyde, indicates that it is a combustible liquid. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation and may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body .

Mode of Action

It is known that halogenated aromatic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The bioavailability of such compounds can be influenced by factors such as solubility, stability, and the presence of transport proteins .

Result of Action

The compound’s interactions with its targets can lead to a variety of cellular responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2-fluoro-4-methylbenzaldehyde. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name |

5-chloro-2-fluoro-4-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-2-8(10)6(4-11)3-7(5)9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJWUQDEWJIGMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-fluoro-4-methylbenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2604484.png)

![2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2604490.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2604496.png)

![3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2604498.png)

![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2604502.png)